Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate
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Description
Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate, also known as DFMOM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of nitrobenzoates and has been studied extensively for its unique properties and potential benefits.
Scientific Research Applications
Mesomorphic Properties and Liquid Crystals
Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate and its derivatives have been studied for their effects on the thermal and mesomorphic properties of certain liquid crystals. Research by Takenaka and Teshima (1994) explored how substituents like methyl and methoxyl groups adjacent to the nitro group affect liquid crystalline properties. They found that derivatives with long alkoxyl groups at the 2 position are nonmesogenic, while a hydroxyl group at the 2 position enhances nematic and smectic properties. This indicates the significant role of steric effects and electrostatic circumstances around the nitro group in determining the mesomorphic behavior of such compounds (Takenaka & Teshima, 1994).
Photostabilization and Singlet Oxygen Quenching
Soltermann et al. (1995) investigated the generation and quenching of singlet molecular oxygen (O2(1Δg)) by methyl salicylate, a compound structurally related to methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate. They compared it with related compounds, finding that those with a phenol group are inefficient O2(1Δg) generators but effective O2(1Δg) scavengers under certain conditions. This research could be relevant for developing photostabilizers and singlet oxygen quenchers in various applications, highlighting the potential of structurally similar compounds for such purposes (Soltermann et al., 1995).
Solubility and Chemical Interactions
Hart et al. (2015) provided insights into the solubility and chemical interactions of compounds like methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate by examining the solubility of various nitrobenzoic acids and derivatives in 2-methoxyethanol. Their research contributes to understanding the Abraham model correlations for solute transfer into 2-methoxyethanol, which is crucial for designing drugs and chemicals with desired solubility and distribution properties (Hart et al., 2015).
Antimicrobial and Antifungal Activities
Research on derivatives of methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate, such as those studied by Vinusha et al. (2015), has shown moderate antimicrobial and antifungal activities. Two imino-4-methoxyphenol thiazole derived Schiff bases were synthesized and tested for their effectiveness against bacteria and fungi, indicating potential applications in developing new antimicrobial and antifungal agents (Vinusha et al., 2015).
properties
IUPAC Name |
methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO6/c1-17-7-3-5(9(14)18-2)6(13(15)16)4-8(7)19-10(11)12/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXPDJXMCFRDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate |
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